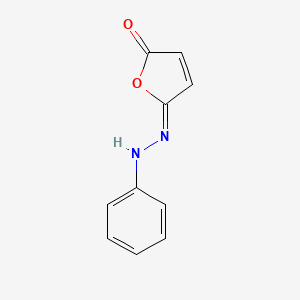

(5Z)-5-(phenylhydrazinylidene)furan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

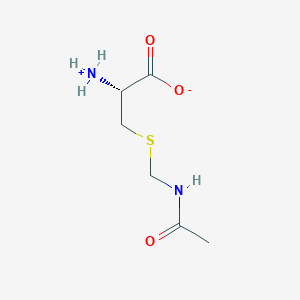

The compound with the PubChem (5Z)-5-(phenylhydrazinylidene)furan-2-one is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.

Métodos De Preparación

The preparation of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

(5Z)-5-(phenylhydrazinylidene)furan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonia, urea-based solutions, and catalysts. For instance, in a decomposition reactor, ammonia is injected into the exhaust stream, leading to the breakdown of urea into ammonia and carbon dioxide. This reaction further converts nitrogen oxides into harmless nitrogen and water .

Aplicaciones Científicas De Investigación

(5Z)-5-(phenylhydrazinylidene)furan-2-one has a wide range of scientific research applications. It is used in the development of mass spectrometers, which are essential tools in analytical chemistry for identifying and quantifying compounds . Additionally, it has applications in the medical field, particularly in the study of antifibrinolytic agents like tranexamic acid . The compound’s unique properties make it valuable in various industrial processes, including the production of decomposition reactors for diesel engines .

Mecanismo De Acción

The mechanism of action of (5Z)-5-(phenylhydrazinylidene)furan-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of antifibrinolytic activity, the compound competitively inhibits the activation of plasminogen to plasmin, thereby preventing excessive bleeding . This mechanism is similar to that of other antifibrinolytic agents but with distinct differences in potency and binding affinity.

Comparación Con Compuestos Similares

(5Z)-5-(phenylhydrazinylidene)furan-2-one can be compared with other similar compounds, such as tranexamic acid and daptomycin. Tranexamic acid is another antifibrinolytic agent that inhibits plasminogen activation . Daptomycin, on the other hand, is a lipopeptide antibiotic used to treat infections caused by Gram-positive organisms . While these compounds share some similarities in their mechanisms of action, this compound stands out due to its unique chemical structure and specific applications in industrial processes.

Propiedades

IUPAC Name |

(5Z)-5-(phenylhydrazinylidene)furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10-7-6-9(14-10)12-11-8-4-2-1-3-5-8/h1-7,11H/b12-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDANRANEIDHTJ-XFXZXTDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C\2/C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-hydroxy-13-(2-methylallyl)-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B7782141.png)

![2-((13-(2-methylallyl)-8-oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-12-yl)oxy)acetic acid](/img/structure/B7782146.png)

![3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic acid](/img/structure/B7782154.png)

![(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B7782157.png)

![2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B7782160.png)

![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7782179.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)

![sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate](/img/structure/B7782215.png)